molecular formula C15H22ClFN2O2 B8165104 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride

Cat. No.: B8165104
M. Wt: 316.80 g/mol
InChI Key: BLZMOQHAABLUSO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorinated aromatic ring, a piperidine moiety, and a dimethylacetamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride typically involves multiple steps, including the formation of the fluorinated aromatic ring, the introduction of the piperidine group, and the attachment of the dimethylacetamide moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and piperidine moiety may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(piperidin-4-yl)phenol
  • N,N-Dimethylacetamide
  • 4-(Piperidin-4-yl)phenol

Uniqueness

2-(3-Fluoro-4-(piperidin-4-yl)phenoxy)-N,N-dimethylacetamide hydrochloride is unique due to its combination of a fluorinated aromatic ring, a piperidine moiety, and a dimethylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-(3-fluoro-4-piperidin-4-ylphenoxy)-N,N-dimethylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2.ClH/c1-18(2)15(19)10-20-12-3-4-13(14(16)9-12)11-5-7-17-8-6-11;/h3-4,9,11,17H,5-8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZMOQHAABLUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC(=C(C=C1)C2CCNCC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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